molecular formula C7H6BrN3 B1268453 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 7169-95-1

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1268453
CAS RN: 7169-95-1
M. Wt: 212.05 g/mol
InChI Key: VRLCTKGHPFTFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08598163B2

Procedure details

To a stirred solution of 2-amino-5-bromopyridine (1.73 g, 10 mmol) in N,N-dimethylformamide (20 mL) was added dimethylacetamide dimethylacetal (3.99 g, 30 mmol). The reaction mixture was heated to 130° C. overnight. After cooling to room temperature, the volatiles were removed under reduced pressure to afford the desired product N′-(5-bromo-pyridin-2-yl)-N,N-dimethyl-acetamidine as a brown oil.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.CO[C:11](OC)([N:13]([CH3:15])[CH3:14])[CH3:12]>CN(C)C=O>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([N:13]=[C:11]([CH3:12])[N:1]=2)[CH:4]=1.[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:1]=[C:11]([N:13]([CH3:15])[CH3:14])[CH3:12])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
3.99 g
Type
reactant
Smiles
COC(C)(N(C)C)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)N=C(N2)C
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N=C(C)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.